1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c18-17(19,20)11-3-1-10(2-4-11)13(23)8-21-16(24)22-12-5-6-14-15(7-12)26-9-25-14/h1-7,13,23H,8-9H2,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAKHSMEXYAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 2-Hydroxy-2-(4-(Trifluoromethyl)phenyl)ethylamine
Route 1: Henry Reaction and Nitro Reduction
- Henry Reaction : 4-(Trifluoromethyl)benzaldehyde reacts with nitromethane in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 2-nitro-1-(4-(trifluoromethyl)phenyl)ethanol.
$$
\text{ArCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{base}} \text{ArCH(OH)CH}2\text{NO}2 \quad (\text{Ar} = 4-\text{CF}3\text{C}6\text{H}_4)
$$ - Catalytic Hydrogenation : The nitro group is reduced to an amine using H$$2$$/Pd-C in ethanol, yielding 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.
$$
\text{ArCH(OH)CH}2\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{ArCH(OH)CH}2\text{NH}2
$$
Urea Formation Strategies
Isocyanate-Amine Coupling
Procedure :
- Reaction Setup : Benzo[d]dioxol-5-yl isocyanate (1.0 equiv.) and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine (1.2 equiv.) are stirred in anhydrous THF at 0°C under nitrogen.
- Quenching : After 12 h, the reaction is quenched with water, and the product is extracted with ethyl acetate.
- Purification : Column chromatography (SiO$$_2$$, hexane/acetone 7:3) yields the urea derivative.
Advantages :
- High atom economy.
- Minimal byproducts (CO$$_2$$ evolution).
Challenges :
- Sensitivity of isocyanates to moisture.
- Requires strict anhydrous conditions.
Hypervalent Iodine-Mediated Coupling
- Substrate Preparation : Benzo[d]dioxol-5-ylcarboxamide (1.0 equiv.) and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine (2.0 equiv.) are combined with PhI(OAc)$$2$$ (2.0 equiv.) and K$$3$$PO$$_4$$ (2.0 equiv.) in 1,2-dichloroethane.
- Reaction Conditions : The mixture is heated at 80°C for 18 h.
- Workup : Silica gel is added, and the product is purified via column chromatography.
Mechanistic Insight :
- PhI(OAc)$$_2$$ facilitates Hofmann rearrangement of the amide to an isocyanate intermediate, which reacts in situ with the amine.
Advantages :
- Avoids handling hazardous isocyanates.
- Broad functional group tolerance.
Reductive Amination-Urea Sequential Synthesis
Procedure :
- Aldehyde Intermediate : 4-(Trifluoromethyl)acetophenone is reduced to 2-(4-(trifluoromethyl)phenyl)ethanol using NaBH$$_4$$.
- Reductive Amination : The alcohol is oxidized to a ketone, which undergoes reductive amination with ammonium acetate to yield the amine.
- Urea Formation : The amine is coupled with benzo[d]dioxol-5-yl isocyanate as described in Section 3.1.
Analytical Characterization
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.62 (d, $$J = 8.2$$ Hz, 2H, Ar-H), 7.45 (d, $$J = 8.2$$ Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 6.78 (d, $$J = 8.0$$ Hz, 1H, dioxole-H), 6.72 (d, $$J = 8.0$$ Hz, 1H, dioxole-H), 5.95 (s, 2H, OCH$$2$$O), 4.82 (t, $$J = 6.0$$ Hz, 1H, CHOH), 3.45 (m, 2H, CH$$_2$$NH), 2.98 (br s, 1H, OH).
- $$^{13}$$C NMR (101 MHz, CDCl$$3$$) : δ 158.1 (C=O), 148.2 (dioxole-C), 147.8 (dioxole-C), 132.5 (CF$$3$$-Ar), 129.4 (CH), 125.6 (q, $$J = 272$$ Hz, CF$$3$$), 121.3 (CH), 108.5 (CH), 106.2 (CH), 101.3 (OCH$$2$$O), 72.1 (CHOH), 45.8 (CH$$_2$$NH).
- HRMS (ESI) : Calculated for C$${17}$$H$${14}$$F$$3$$N$$2$$O$$_4$$ [M+H]$$^+$$: 391.0912, Found: 391.0909.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate-Amine | 78 | 98 | High efficiency | Moisture-sensitive reagents |
| Hypervalent Iodine | 65 | 95 | Avoids isocyanates | Longer reaction time |
| Reductive Amination | 52 | 90 | Utilizes stable intermediates | Multi-step synthesis |
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It may find use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Anticancer Activity of Urea Derivatives
Compounds 5g and 5k demonstrated broad-spectrum anticancer activity, with potency varying based on substituents. For example:
- 5k (Thiophene-pyridinyl) : Lower melting point may enhance solubility but reduce shelf-life .
Biologische Aktivität
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a complex organic compound notable for its multifaceted biological activities. This compound, characterized by its unique structural features, has been the subject of various pharmacological studies aimed at elucidating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a urea functional group, and a trifluoromethyl-substituted phenyl group, which collectively influence its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticonvulsant Properties : A study published in Bioorganic & Medicinal Chemistry suggested that derivatives of this compound possess moderate anticonvulsant effects in animal models, although further research is required to confirm these findings and understand the underlying mechanisms .
- Modulation of Biological Pathways : The compound has been investigated for its ability to modulate various biological pathways, impacting cell signaling and metabolic regulation. Its interaction with specific molecular targets may lead to therapeutic outcomes in cancer research and neuropharmacology .
- Potential Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound could also have beneficial effects in inflammatory diseases .
Case Study 1: Anticonvulsant Activity
In a study focusing on the anticonvulsant activity of related compounds, it was observed that certain derivatives exhibited significant efficacy in reducing seizure activity in rodent models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic signaling .
Case Study 2: Cancer Research
Research has explored the potential of this compound in cancer treatment. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Further studies are needed to assess its effectiveness in vivo and to identify specific cancer types that may be more responsive to treatment .
Comparative Analysis with Similar Compounds
The following table compares 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea with structurally similar compounds regarding their unique properties and biological activities.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea | Benzo[d][1,3]dioxole + trifluoromethyl phenyl | Potential anticonvulsant and anti-cancer properties |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea | Benzo[d][1,3]dioxole + naphthalene | Investigated for anti-cancer properties |
| 2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid | Benzo[d][1,3]dioxole + hydroxyl group | Studied for anti-inflammatory effects |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound's structure allows it to bind to various receptors, influencing cellular responses.
Q & A
Q. Methodological Insight :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to map interactions with targets like MMP-2/9 or kinases.
- SAR Studies : Compare activity of derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro groups) .
What synthetic routes are most efficient for producing this compound?
Basic Synthesis :
The compound is typically synthesized via:
Benzodioxole precursor preparation : Cyclization of catechol derivatives with dichloromethane .
Trifluoromethylphenyl intermediate : Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene derivatives .
Urea linkage formation : Reacting the intermediates with phosgene or carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Q. Advanced Optimization :
- Yield Improvement : Use microwave-assisted synthesis to reduce reaction time (e.g., 80% yield in 30 minutes vs. 48 hours conventionally) .
- Purity Control : Purify via flash chromatography (hexane/EtOAc gradient) and confirm purity via HPLC (≥95%) .
How can researchers resolve contradictions in reported biological activity data?
Case Example :
If one study reports potent anticancer activity (IC50 = 2 µM) but another shows weak efficacy (IC50 > 50 µM) :
Q. Methodology :
- Meta-Analysis : Use tools like RevMan to aggregate data across studies.
- Dose-Response Curves : Validate activity across multiple concentrations (n ≥ 3 replicates) .
What advanced techniques characterize this compound’s interactions with biological targets?
Q. Techniques :
Q. Data Interpretation :
- Negative Cooperativity : If Hill coefficient < 1, suspect allosteric modulation .
How does the hydroxyl group in the ethyl spacer affect pharmacokinetics?
Basic Pharmacokinetics :
The hydroxyl group enhances solubility (LogP reduced from 3.8 to 2.5) but may increase metabolic oxidation (CYP450-mediated).
Q. Advanced Strategies :
- Prodrug Design : Acetylate the hydroxyl group to improve bioavailability, with in vivo hydrolysis releasing the active form .
- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte assays .
What computational tools predict this compound’s off-target effects?
Q. Tools :
Q. Validation :
How do structural analogs compare in activity?
Q. Comparative Data :
Q. Methodological Insight :
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Key Issues :
- Low Yield in Coupling Step : Optimize carbodiimide coupling (e.g., switch from EDC to DCC) .
- Byproduct Formation : Monitor via LC-MS and adjust stoichiometry (1.2:1 ratio of amines to coupling agents) .
Q. Scale-Up Protocols :
- Continuous Flow Reactors : Improve reproducibility (e.g., Uniqsis FlowSyn) .
How can researchers validate the compound’s stability under physiological conditions?
Q. Protocol :
pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours.
LC-MS Analysis : Detect degradation products (e.g., hydrolysis of urea to amine) .
Q. Data Example :
- Half-Life : 8 hours in plasma (major metabolite: hydroxylated benzodioxole) .
What in vitro models best predict in vivo efficacy?
Q. Recommended Models :
Q. Limitations :
- False Negatives : Address via hypoxia-mimicking conditions (1% O2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
